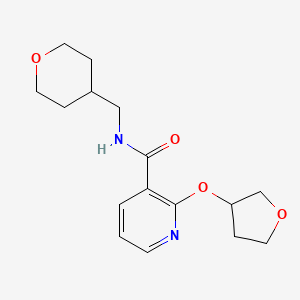

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine-3-carboxamide core with two distinct substituents:

- Amide nitrogen: A (tetrahydro-2H-pyran-4-yl)methyl group, enhancing steric bulk and influencing lipophilicity.

This compound’s design combines oxygen-rich heterocycles (tetrahydrofuran and tetrahydropyran) to balance solubility and membrane permeability, a strategy observed in related nicotinamide derivatives .

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c19-15(18-10-12-3-7-20-8-4-12)14-2-1-6-17-16(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNGDOXHCNRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)C2=C(N=CC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, identified by its CAS Number 2034359-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 306.36 g/mol. The structure includes a nicotinamide moiety linked to tetrahydrofuran and tetrahydropyran groups, which are known for their roles in enhancing bioactivity and solubility.

| Property | Value |

|---|---|

| CAS Number | 2034359-68-5 |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Studies suggest that compounds with similar structures may act as modulators of the sirtuin family of proteins, which are implicated in cellular regulation and longevity.

2. Pharmacological Effects

Research indicates that derivatives of tetrahydropyran and tetrahydrofuran exhibit diverse pharmacological activities:

- Neuroprotective Effects : Compounds containing the pyran scaffold have shown potential in the treatment of neurodegenerative diseases, including Alzheimer's disease (AD). They may exert protective effects against oxidative stress and promote neuronal survival.

- Anticancer Activity : Some studies have reported that pyran-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Case Studies

A review highlighted that pyran derivatives demonstrate significant activity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties . Additionally, investigations into its effects on cannabinoid receptors indicate potential analgesic effects without central nervous system penetration, making it a candidate for pain management therapies .

Comparison with Similar Compounds

Substituents at Position 2 of Nicotinamide Core

Key Observations :

- The tetrahydrofuran-3-yloxy group in the target compound provides moderate polarity compared to the electron-withdrawing chloro/fluorophenyl groups in , which may reduce metabolic stability but improve aqueous solubility .

- Replacement with phenylthio () increases lipophilicity, likely enhancing blood-brain barrier penetration but reducing solubility .

Amide Nitrogen Modifications

Key Observations :

Therapeutic Potential

- P2X Antagonism : The phenylthio analog in is a documented P2X receptor antagonist, suggesting the target compound may share this activity if the nicotinamide core is critical for receptor interaction .

- Kinase Inhibition : Bulky analogs (–2) show kinase inhibition profiles, whereas the target’s smaller structure may shift activity toward other targets like GPCRs .

Physicochemical and ADME Properties

Key Insights :

- The target compound’s tetrahydrofuran-3-yloxy group improves solubility over phenylthio analogs while maintaining better metabolic stability than sulfide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.